S-methyl thioacetate (MeSAc) is a volatile sulfur compound found naturally in various sources, including fermented foods like cheese and beer, as well as certain fruits. [, , , , , ] It belongs to the class of thioesters, characterized by a sulfur atom linked to a carbonyl group (C=O). [] MeSAc is known to contribute to the aroma profile of these foods, imparting characteristic fruity, cheesy, or savory notes. [, , ] In a scientific context, MeSAc is studied for its role in food chemistry, microbiology, and chemical ecology, particularly its impact on flavor development and microbial interactions. [, , , , , , , , , , ]
Synthesis Analysis
Reaction of Methyl Mercaptan with Acetyl-CoA: This enzymatic process, observed in brewer's yeast, involves the conversion of methyl mercaptan (MeSH) to MeSAc in the presence of acetyl-CoA. [, , ] This reaction is influenced by factors such as MeSH concentration, pH, and the presence of copper ions, which can inhibit MeSAc formation. []
Reaction of Methanethiol with Acetyl-CoA: Similar to the previous method, this approach utilizes methanethiol and acetyl-CoA as substrates in an enzymatic reaction facilitated by the fungus Geotrichum candidum. [] The efficiency of this synthesis is dependent on factors like pH and temperature, with spontaneous reactions also playing a role. []
Reaction of Methyl Chlorothiolformate with Carboxylic Acids: This "one-pot" synthesis method reacts methyl chlorothiolformate with carboxylic acids to produce a library of S-methyl thioesters, including MeSAc. [] This method yields a mixture of thioesters with varying chain lengths, with MeSAc typically present in smaller amounts compared to medium-chain thioesters. []
Molecular Structure Analysis
S-methyl thioacetate exhibits a syn conformation, where the C=O double bond aligns with the S-C(H3) single bond. [] Gas electron diffraction (GED) analysis, supported by quantum chemical calculations, has provided detailed insights into its structural parameters:
Bond Lengths: C=O = 1.214 Å, C-C = 1.499 Å, S-C(sp2) = 1.781 Å, S-C(sp3) = 1.805 Å []
These findings suggest that the C(O)-S bond in MeSAc lacks double bond character, a characteristic further supported by infrared and Raman spectroscopy studies. []
Mechanism of Action
Aroma Compound: In food systems, MeSAc contributes to the overall aroma profile through its volatile nature and interaction with olfactory receptors. [, , ]
Microbial Interactions: MeSAc can act as a signaling molecule in microbial communities, influencing the growth and behavior of various microorganisms. [, , ]
Chemical Ecology: MeSAc released during the decomposition of organic matter can act as an attractant for certain insects, such as carrion beetles. []
Physical and Chemical Properties Analysis
Odor: It possesses a distinct odor often described as fruity, cheesy, or savory, depending on the concentration and context. [, , ]
Volatility: MeSAc is highly volatile, contributing to its presence in the headspace of various food products. [, , , ]
Spectroscopic Properties: Infrared and Raman spectroscopic analyses have provided insights into the vibrational frequencies and bond characteristics of MeSAc. [] These studies support the absence of double bond character in the C(O)-S bond. []
Applications
Food Science and Technology:
Flavor Research: MeSAc is studied for its contribution to the aroma of fermented foods like cheese [, ] and alcoholic beverages like beer and Awamori. [, ] Understanding its formation pathways and sensory properties is crucial for developing desirable flavors in these products.
Microbial Starter Cultures: Research exploring the production of MeSAc by various microorganisms, including yeasts [, , ] and bacteria, [, , ] aims to identify strains suitable for use as starter cultures in fermented food production.
Food Spoilage Indicator: The presence of specific volatile sulfur compounds, including MeSAc, can serve as an indicator of spoilage in certain food products. []
Microbiology and Biotechnology:
Microbial Metabolism: MeSAc serves as a model compound to study the metabolism of sulfur-containing amino acids, such as methionine, by various microorganisms. [, , , ]
Biocontrol Agent: The volatile nature of MeSAc and its inhibitory effects on certain plant pathogens, like nematodes, [] have sparked interest in its potential as a biocontrol agent in agriculture.
Chemical Ecology:
Insect Attractant: MeSAc, released during the decomposition of organic matter, can act as a potent attractant for carrion beetles. [, ] This property can be exploited for monitoring and controlling insect populations.
Related Compounds
Methanethiol
Compound Description: Methanethiol (methyl mercaptan) is a volatile sulfur compound with a pungent odor. It is a by-product of L-methionine catabolism by microorganisms. In brewing, methanethiol is considered an off-flavor compound. [, , , , ]
Relevance: Methanethiol is a precursor to S-Methyl thioacetate. Brewer's yeast can convert methanethiol to S-Methyl thioacetate in a process that is inhibited by copper ions. [, , ]
Dimethyl Sulfide
Compound Description: Dimethyl sulfide (DMS) is a volatile sulfur compound with a characteristic cabbage-like odor. It is produced by various microorganisms, including yeasts and bacteria, during the degradation of sulfur-containing compounds like L-methionine. In brewing, DMS can contribute to undesirable off-flavors. [, , , , ]
Dimethyl Disulfide
Compound Description: Dimethyl disulfide (DMDS) is a volatile sulfur compound with a strong, unpleasant odor. It is generated through various metabolic pathways, including the oxidation of methanethiol. In food, DMDS can contribute to both desirable and undesirable flavors depending on its concentration and the specific food matrix. [, , , , ]
Relevance: Dimethyl disulfide, like S-Methyl thioacetate, is a volatile sulfur compound often produced during fermentation processes. Both compounds can significantly impact the final aroma profile of fermented products. [, ]
Dimethyl Trisulfide
Compound Description: Dimethyl trisulfide (DMTS) is a volatile sulfur compound with a potent, unpleasant odor often described as resembling cooked cabbage or onions. It is produced by various microorganisms during the breakdown of sulfur-containing compounds. In food, DMTS is generally considered an off-flavor compound. [, , , , ]
Relevance: Dimethyl trisulfide, similar to S-Methyl thioacetate, belongs to the class of volatile sulfur compounds that significantly impact the aroma of fermented products. [, ]
S-Methyl Thiopropionate
Compound Description: S-Methyl thiopropionate is a volatile sulfur compound contributing to cheesy and fruity aromas in certain foods. It is produced by specific microorganisms, including Geotrichum candidum, during L-methionine catabolism. [, , ]
Relevance: S-Methyl thiopropionate shares structural similarities with S-Methyl thioacetate, differing only in the length of the acyl chain. Both compounds belong to the S-methyl thioester family and contribute to desirable cheesy and fruity notes in various food products. [, ]
S-Methyl Thiobutyrate
Compound Description: S-Methyl thiobutyrate is a volatile sulfur compound contributing to the aroma of certain foods, particularly cheeses. It is produced by some microorganisms, including Geotrichum candidum and Brevibacterium linens, during the breakdown of sulfur-containing compounds. [, ]
Relevance: S-Methyl thiobutyrate is another member of the S-methyl thioester family, sharing structural similarities with S-Methyl thioacetate. Both compounds contribute to the complex aroma profile of fermented products. [, ]
S-Methyl Thioisovalerate
Compound Description: S-Methyl thioisovalerate is a volatile sulfur compound known to contribute to the aroma of fermented foods like cheese. It is produced by some bacteria, including Brevibacterium linens, during the catabolism of sulfur-containing compounds. [, ]
Relevance: Similar to S-Methyl thioacetate, S-Methyl thioisovalerate belongs to the S-methyl thioester family and plays a role in the development of characteristic aromas in fermented foods. [, ]
S-Methyl Thiohexanoate
Compound Description: S-Methyl thiohexanoate is a volatile sulfur compound known to contribute fruity and pineapple-like aromas to certain foods. It is produced by some microorganisms, including Geotrichum candidum, during L-methionine catabolism. [, ]
Relevance: Like S-Methyl thioacetate, S-Methyl thiohexanoate is a member of the S-methyl thioester family and is known for its contribution to fruity and pineapple-like aromas in food products. [, ]
Acetyl-CoA
Compound Description: Acetyl-CoA (acetyl coenzyme A) is a crucial molecule in various metabolic pathways, including the breakdown of carbohydrates, fatty acids, and amino acids. It acts as a carrier of acetyl groups. [, ]
Relevance: Acetyl-CoA can react with methanethiol in the presence of certain enzymes to produce S-Methyl thioacetate. []
S-Ethyl thioacetate
Compound Description: S-Ethyl thioacetate is a volatile sulfur compound. It is structurally similar to S-Methyl thioacetate but with an ethyl group instead of a methyl group attached to the sulfur atom. [, ]
Relevance: S-Ethyl thioacetate and S-Methyl thioacetate are both thioesters, differing only in the alkyl group attached to the sulfur. The presence of both compounds in research highlights the structural similarities and potential for variation within this chemical class. [, ]
Properties
CAS Number
1534-08-3
Product Name
S-Methyl thioacetate
IUPAC Name
S-methyl ethanethioate
Molecular Formula
C3H6OS
Molecular Weight
90.15 g/mol
InChI
InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3
InChI Key
OATSQCXMYKYFQO-UHFFFAOYSA-N
SMILES
CC(=O)SC
Solubility
soluble in oil and alcohol
Synonyms
methyl thioacetate
Canonical SMILES
CC(=O)SC
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